molecular formula C13H13N7O3 B2795407 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034354-35-1

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2795407
CAS No.: 2034354-35-1
M. Wt: 315.293
InChI Key: OFCARLSIHJDKSI-UHFFFAOYSA-N
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Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound with the CAS Registry Number 2034354-35-1 . Its molecular formula is C13H13N7O3 and it has a molecular weight of 315.29 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. The specific biological activity, mechanism of action, and research applications for this compound are not fully characterized in the available scientific literature. Researchers are encouraged to consult relevant scientific databases for the most recent publications. The compound features a complex structure incorporating both [1,2,4]triazolo[4,3-b]pyridazine and pyridazinone moieties, which are heterocyclic scaffolds of interest in medicinal chemistry . Handle with care in a controlled laboratory setting. Refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-23-12-5-4-9-16-17-10(20(9)18-12)7-14-11(21)8-19-13(22)3-2-6-15-19/h2-6H,7-8H2,1H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCARLSIHJDKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CN3C(=O)C=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazolo-pyridazine moiety with an oxopyridazine component, suggesting a diverse range of pharmacological applications.

Structural Characteristics

The compound can be represented by the following chemical structure:

C14H15N7O2\text{C}_{14}\text{H}_{15}\text{N}_{7}\text{O}_{2}

This structure highlights the presence of multiple heterocyclic rings, which are often associated with various biological activities.

Anticancer Activity

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant anticancer properties. Specifically, this compound has shown promise in inhibiting the activity of PRMT5, a protein implicated in cancer cell proliferation. By binding to PRMT5 and preventing its interaction with substrate proteins, the compound may induce apoptosis in cancer cells lacking the MTAP gene .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Similar pyridazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for treating inflammatory conditions .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Studies on similar compounds show activity against carbonic anhydrase and lipoxygenase (LOX), with IC50 values indicating potent inhibition . This suggests that the compound could be effective in modulating pathways involved in inflammation and tumorigenesis.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step procedures. The synthetic routes may include cyclization reactions and modifications of precursor compounds to enhance biological activity.

A study evaluating various pyridazine derivatives found that those with similar structural motifs exhibited a broad spectrum of pharmacological activities including anticancer and anti-inflammatory effects .

Comparative Analysis of Biological Activity

Compound NameStructureIC50 (COX-2)IC50 (LOX)Mechanism of Action
N-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin)Structure0.05 - 0.14 mM2 - 7 µMInhibition of COX and LOX enzymes
Celecoxib-Selective-COX-2 selective inhibitor
Indomethacin-Non-selective-Non-selective COX inhibitor

Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Scientific Research Applications

In Vitro Studies

Recent studies have demonstrated significant antiproliferative effects against various cancer cell lines:

  • MCF-7 Cell Line : A derivative of the compound caused MCF-7 breast cancer cells to arrest in the S phase of the cell cycle and significantly increased apoptosis rates (29.61-fold compared to control). This was associated with elevated levels of caspase-9 and decreased phosphorylation of key signaling molecules such as PI3K and AKT .
  • Cytotoxicity : Compounds derived from the triazolo[4,3-b]pyridazine structure exhibited strong cytotoxic effects on tumor cells. For instance, one derivative showed an IC50 value of 0.163 μM against c-Met, a vital target in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in cancer treatment:

  • Inhibition Studies : In vitro studies indicated that derivatives significantly inhibited cell proliferation across various cancer types.
  • Mechanistic Insights : Research has shown that these compounds can induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

Beyond its anticancer properties, N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide also demonstrates potential as an enzyme inhibitor:

Inflammatory Diseases

The compound has shown promise as an inhibitor for several enzymes linked to inflammatory and autoimmune diseases. This multifaceted role suggests that it could be developed further for therapeutic applications beyond oncology .

Specific Enzyme Targets

Research indicates that derivatives may inhibit specific kinases involved in inflammation and cancer progression. The ability to target these enzymes positions this compound as a candidate for further development in treating inflammatory conditions .

Comparison with Similar Compounds

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives

  • Structure : These compounds feature a dihydro-4H-pyridazin-6-one core substituted with a p-tolyl group and an acetamide side chain .
  • Key Differences : Unlike the target compound, they lack the triazolo[4,3-b]pyridazine ring and instead incorporate a saturated dihydropyridazine system. The p-tolyl substituent may enhance lipophilicity compared to the methoxy group in the target compound.
  • Biological Activity: Reported activities include antimicrobial, analgesic, and anti-inflammatory effects, suggesting that pyridazinone derivatives broadly modulate inflammatory mediators like COX-2 .

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide

  • Structure : This analog shares the triazolo[4,3-b]pyridazine core but replaces the acetamide-linked 6-oxopyridazinyl group with a benzimidazole-ethyl-propanamide chain .
  • Key Differences : The extended propanamide linker and benzimidazole substituent likely improve membrane permeability or target specificity for kinase inhibition (a common benzimidazole-associated activity).

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide

  • Structure : Features a butanamide linker and a thiazole-pyridine substituent .
  • Key Differences : The thiazole-pyridine moiety may confer metal-binding capabilities or enhance interactions with ATP-binding pockets in kinases.

Functional Analogs with Bioisosteric Replacements

(Substituted-Phenyl-1,2,4-Oxadiazol-5-Yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]oxazin-4-yl)acetamide

  • Structure: Replaces the triazolo-pyridazine core with a benzo[b][1,4]oxazinone system linked to an oxadiazole ring .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activities References
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide C₁₃H₁₃N₇O₃ 315.29 Triazolo-pyridazine, methoxy, 6-oxopyridazinyl acetamide Under investigation
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] C₁₅H₁₇N₃O₃ 287.32 Dihydropyridazinone, p-tolyl, methyl ester Antimicrobial, anti-inflammatory
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide C₂₁H₂₂N₈O₂ 418.46 Triazolo-pyridazine, benzimidazole-ethyl-propanamide Kinase inhibition (hypothesized)
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide C₁₉H₂₀N₈O₂S 424.49 Triazolo-pyridazine, thiazole-pyridine-butanamide ATP-competitive binding (hypothesized)

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Formation of the triazole-pyridazine core via cyclization using reagents like hydrazine derivatives (e.g., for triazole ring closure) .
  • Introduction of the methoxy group at position 6 via nucleophilic substitution or alkylation .
  • Coupling the acetamide moiety using carbodiimide-based reagents (e.g., EDCI or DCC) to link the pyridazinone fragment .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by area normalization) and identifies byproducts .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays to determine binding affinity (Kᵢ) for receptors like GPCRs .
  • Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines to evaluate potency (EC₅₀) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation yield?

  • Methodological Answer :

  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., CuI) accelerate ring closure .
  • Real-Time Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust conditions dynamically .

Q. How should conflicting biological activity data across assay models be resolved?

  • Methodological Answer :

  • Assay Validation : Compare results across orthogonal assays (e.g., biochemical vs. cellular assays) to rule out false positives .
  • Control Standardization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-assay variability .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., p38 MAP kinase) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with pyridazinone oxygen) .

Q. How are structure-activity relationships (SAR) established for analogs of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the methoxy group (position 6) or acetamide chain to test steric/electronic effects .
  • Activity Cliff Analysis : Compare IC₅₀ values of analogs to identify critical functional groups .
  • 3D-QSAR Modeling : CoMFA or CoMSIA to correlate structural features with biological data .

Q. What strategies address poor solubility in in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles for encapsulation .
  • Salt Formation : Prepare hydrochloride or mesylate salts to improve bioavailability .

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